1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyridazine ring, introduction of the fluorophenyl group, and subsequent coupling with the piperidine and carboxamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: It shows promise as a therapeutic agent for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide can be compared with other pyridazine derivatives, such as:
- 1-[6-(4-bromophenyl)pyridazin-3-yl]piperidin-4-ol
- 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-ol These compounds share similar structural features but differ in their substituents, leading to variations in their pharmacological activities and applications. The unique combination of the fluorophenyl and piperidine-carboxamide moieties in this compound contributes to its distinct properties and potential .
Properties
Molecular Formula |
C23H23FN4O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H23FN4O/c1-16-4-10-20(11-5-16)25-23(29)18-3-2-14-28(15-18)22-13-12-21(26-27-22)17-6-8-19(24)9-7-17/h4-13,18H,2-3,14-15H2,1H3,(H,25,29) |
InChI Key |
UCAKFFPDEAHOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.